2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide)

Description

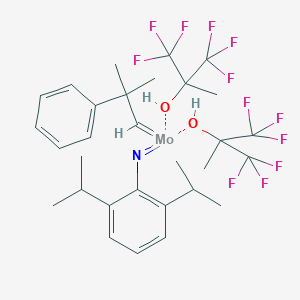

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) (CAS 139220-25-0), commonly known as Schrock’s catalyst, is a highly active molybdenum-based organometallic compound used in olefin metathesis reactions. Its structure features a molybdenum center coordinated by a 2,6-diisopropylphenylimido ligand, a neophylidene group, and two hexafluoro-t-butoxide ligands. This catalyst is air- and moisture-sensitive, requiring storage under inert conditions at low temperatures .

Schrock’s catalyst is renowned for its ability to catalyze ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM). For example, it polymerizes barrelene monomers into insoluble polymers with ~60% trans vinylene content, attributed to chain stacking and reduced solubility . It also exhibits high reactivity toward terminal olefins, enabling cross-metathesis and stereoselective synthesis of polymers with cis configurations .

Properties

IUPAC Name |

[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.C10H12.2C4H4F6O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2(11,3(5,6)7)4(8,9)10;/h5-9H,1-4H3;1,4-8H,2-3H3;2*11H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVDWEMQFYIDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C(F)(F)F)(C(F)(F)F)O.CC(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37F12MoNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,6-Diisopropyl Aniline

The 2,6-diisopropylphenylimido ligand is synthesized via atmospheric-pressure vapor-phase catalytic amination of 2,6-diisopropyl phenol. A Pd/MgO-Al₂O₃/Al₂O₃ catalyst facilitates this reaction at 180–220°C, achieving 91.6–98.9% substrate conversion and 27.1–76.0% selectivity for 2,6-diisopropyl aniline.

Table 1: Reaction Conditions for 2,6-Diisopropyl Aniline Synthesis

| Parameter | Value/Range |

|---|---|

| Catalyst | Pd/MgO-Al₂O₃/Al₂O₃ |

| Temperature | 180–220°C |

| Substrate Feed Rate | 0.1–0.15 g/(g catalyst·h) |

| H₂ Flow Rate | 80 mL/min |

| NH₃ Flow Rate | 80 mL/min |

| Selectivity (Aniline) | 27.1–76.0% |

The catalyst is prepared by impregnating γ-Al₂O₃ with Mg(NO₃)₂·6H₂O, calcining at 800–1300°C, and depositing Pd via HCl-mediated dissolution of PdCl₂. This method ensures high mechanical strength and longevity, critical for industrial scalability.

Molybdenum Precursor Preparation

Molybdenum precursors, typically MoCl₅ or MoO₃, are reduced under inert atmospheres to generate reactive intermediates. For example, MoCl₅ reacts with Grignard reagents or alkyl lithium compounds to form molybdenum alkylidenes, which serve as foundational complexes for subsequent ligand coordination.

Ligand Coordination to Molybdenum Center

The 2,6-diisopropylphenylimido ligand and neophylidene group are sequentially coordinated to the molybdenum center. This step occurs in anhydrous solvents (e.g., tetrahydrofuran) at –78°C to prevent premature ligand dissociation. Hexafluoro-t-butoxide ligands are introduced via salt metathesis, displacing chloride or alkoxide groups from the molybdenum precursor.

Critical Considerations:

-

Solvent Purity: Trace moisture or oxygen degrades the catalyst, necessitating rigorous solvent drying (e.g., molecular sieves).

-

Stoichiometry: A 1:2 molar ratio of molybdenum precursor to hexafluoro-t-butoxide ensures complete ligand substitution.

Comparative Analysis of Synthesis Methods

Industrial and academic methods prioritize ligand accessibility and catalyst stability. The Pd-catalyzed amination route for 2,6-diisopropyl aniline (Table 1) outperforms traditional methods in yield and scalability, while adduct stabilization (Table 2) offers a practical alternative to inert-atmosphere handling .

Chemical Reactions Analysis

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) undergoes various types of chemical reactions, including:

Olefin Metathesis: This compound is highly effective in metathesizing ordinary olefins, especially terminal olefins.

Ring-Opening Metathesis Polymerization (ROMP): It can polymerize norbornene or substituted norbornadiene monomers to give all-cis, often isotactic, polymers.

Cross-Metathesis: It is useful for the cross-metathesis of aliphatic alkenes with 2-vinyl aromatics.

Common reagents used in these reactions include various olefins and norbornene derivatives. The major products formed from these reactions are polymers and metathesized olefins .

Scientific Research Applications

Ring-Opening Metathesis Polymerization (ROMP)

One of the primary applications of Schrock's Catalyst is in ring-opening metathesis polymerization (ROMP) . This process allows for the polymerization of cyclic olefins and other unsaturated compounds, leading to the formation of high-performance polymers.

- Case Study : A study published in the Journal of the American Chemical Society demonstrated the efficacy of Schrock's Catalyst in the ROMP of cyclic allenes, resulting in polymers with tailored properties suitable for various industrial applications .

Olefin Metathesis

Schrock's Catalyst plays a crucial role in olefin metathesis reactions, which are essential for producing fine chemicals and pharmaceuticals. The catalyst facilitates the exchange of alkene groups between different olefins.

- Research Findings : Research has shown that this catalyst exhibits high activity and selectivity in metathesis reactions involving complex substrates, making it invaluable in synthetic organic chemistry .

Synthesis of Functionalized Polymers

The ability to create functionalized polymers through ROMP using Schrock's Catalyst has opened avenues in material science. These polymers can be designed with specific properties for applications in coatings, adhesives, and biomedical devices.

- Example : In recent studies, functionalized polymers synthesized using Schrock's Catalyst have shown enhanced mechanical properties and thermal stability, making them suitable for demanding applications .

Comparison Table of Applications

Mechanism of Action

The mechanism of action of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) involves the formation of a molybdenum-alkylidene complex. This complex facilitates the breaking and reforming of carbon-carbon double bonds in olefins, leading to metathesis . The molecular targets are the olefinic bonds, and the pathways involved include the formation of metallacyclobutane intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ligand Variations in Molybdenum Catalysts

The catalytic activity and application scope of Schrock-type molybdenum complexes are heavily influenced by ligand substitution. Key analogs include:

2,6-Diisopropylphenylimidoneophylidene Molybdenum(VI) Bis(t-butoxide) (CAS 126949-65-3)

- Ligands : Two t-butoxide groups (OC(CH₃)₃) instead of hexafluoro-t-butoxide.

- Reactivity: Demonstrates significantly lower activity compared to the hexafluoro-t-butoxide derivative. It fails to metathesize ordinary olefins or perform ROMP on norbornene derivatives efficiently .

- Applications: Limited to less demanding metathesis reactions, serving as a precursor for ligand-exchange studies .

2,6-Diisopropylphenylimidoneophylidene Molybdenum(VI) Bis(trifluoromethanesulfonate) Dimethoxyethane Adduct (CAS 126949-63-1)

- Ligands : Trifluoromethanesulfonate (OSO₂CF₃) and dimethoxyethane.

- Reactivity : Acts as a precursor for tailored catalysts. By substituting triflate ligands with chiral alkoxides (e.g., binaphtholates), asymmetric RCM catalysts can be synthesized .

- Applications : Used in asymmetric amine RCM and as a starting material for enantioselective catalysis .

Comparative Analysis of Catalytic Performance

*Molecular weight estimated from formula C₃₀H₄₇MoNO₂ .

Key Differences :

Ligand Effects :

- The electron-withdrawing hexafluoro-t-butoxide ligands enhance the electrophilicity of the molybdenum center, increasing its reactivity toward olefins. This contrasts with the electron-donating t-butoxide , which reduces catalytic activity .

- Triflate ligands improve solubility in polar solvents, facilitating ligand-exchange reactions for asymmetric catalysis .

Stereoselectivity :

- Schrock’s catalyst produces cis-configured polymers due to its rigid ligand framework, whereas triflate-derived catalysts can achieve enantioselectivity when modified with chiral ligands .

Stability and Handling :

- All analogs are air- and moisture-sensitive, but the hexafluoro-t-butoxide derivative is particularly prone to decomposition, necessitating storage at –20°C .

Biological Activity

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide), commonly referred to as Schrock's catalyst, is a complex organometallic compound with significant applications in catalysis and synthetic chemistry. Its unique structure and reactivity make it an important subject of study in both industrial and academic research contexts.

- Molecular Formula : C₃₀H₃₅F₁₂MoNO₂

- Molecular Weight : 765.55 g/mol

- CAS Number : 139220-25-0

- Density : Not available

- Solubility : Reacts with water

This compound is characterized by its air and moisture sensitivity, requiring careful handling to prevent degradation.

Biological Activity Overview

The biological activity of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide) is primarily linked to its role as a catalyst in various chemical reactions rather than direct biological effects. However, its interaction with biological systems can be inferred from studies on related molybdenum complexes.

Potential Biological Effects

- Toxicological Concerns :

-

Catalytic Activity in Biological Systems :

- Molybdenum complexes have been studied for their catalytic properties in biochemical reactions, including those involved in nitrogen fixation and enzyme activity. The specific activity of this compound in biological systems remains under-researched.

-

Environmental Impact :

- The environmental implications of using such catalysts in industrial processes can indirectly affect biological systems through pollution or bioaccumulation of heavy metals.

Study 2: Toxicological Assessment

A toxicological assessment indicated that exposure to molybdenum compounds can lead to hypocalcemia and skeletal issues due to fluoride generation during decomposition . This highlights the need for caution when handling compounds like Schrock's catalyst, particularly in environments where biological exposure could occur.

Data Table: Comparison of Molybdenum Complexes

| Property | 2,6-Diisopropylphenylimidoneophylidene Mo(VI) | Related Molybdenum Complexes |

|---|---|---|

| Molecular Weight | 765.55 g/mol | Varies (e.g., MoO₃ ~ 233.88 g/mol) |

| Toxicity Level | Moderate (irritation potential) | Varies |

| Solubility | Reacts with water | Generally low solubility |

| Biological Role | Catalytic (indirect effects) | Enzymatic functions |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,6-diisopropylphenylimidoneophylidene molybdenum(VI) bis(hexafluoro-t-butoxide), and how should its purity be validated?

- Answer : The synthesis typically involves reacting molybdenum precursors with hexafluoro-t-butoxide ligands under inert conditions (e.g., Schlenk line or glovebox) to prevent hydrolysis or oxidation. Critical steps include ligand substitution and stabilization of the imido-neophylidene backbone . Purity validation requires elemental analysis, NMR spectroscopy (to confirm ligand coordination), and X-ray crystallography for structural elucidation. Moisture-sensitive handling is essential to avoid decomposition .

Q. What are the primary catalytic applications of this molybdenum complex in organic synthesis?

- Answer : The compound acts as a Schrock-type catalyst for ring-opening metathesis polymerization (ROMP) of strained olefins (e.g., norbornene derivatives) and cross-metathesis of terminal alkenes. Its bis(hexafluoro-t-butoxide) ligands enhance electrophilicity, enabling reactivity with sterically hindered substrates . Applications include controlled polymer synthesis and stereoselective olefin transformations .

Q. How should researchers handle and store this compound to maintain stability?

- Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent ligand dissociation or oxidation. Use anhydrous solvents (e.g., dry DCM or THF) and avoid protic or aqueous environments, as the hexafluoro-t-butoxide ligands hydrolyze readily, releasing corrosive HF .

Advanced Research Questions

Q. What experimental strategies optimize ROMP efficiency when using this catalyst, particularly for synthesizing sulfur-containing polymers?

- Answer : Pre-activate the catalyst by warming to room temperature under inert conditions before adding monomers like thianorbornenes. Monitor reaction kinetics via in situ NMR or SEC to control molecular weight and dispersity (Đ). For sulfur-containing polymers (e.g., poly(thianorbornene)), adjust monomer-to-catalyst ratios (typical [M]/[C] = 50–200) to achieve desired chain lengths. Post-polymerization modifications (e.g., hydrolysis) can enhance solubility in polar media .

Q. How does the ligand environment (bis(hexafluoro-t-butoxide) vs. bis(t-butoxide)) influence metathesis activity and polymer stereochemistry?

- Answer : The electron-withdrawing hexafluoro-t-butoxide ligands increase the electrophilicity of the molybdenum center, accelerating oxidative addition to olefins. This contrasts with the less electrophilic t-butoxide analog, which shows limited activity toward sterically demanding substrates. The hexafluoro derivative produces cis-isotactic polymers due to enhanced stereochemical control during monomer insertion .

Q. How can researchers resolve contradictions in reported catalytic activity for terminal vs. internal olefins?

- Answer : Discrepancies arise from substrate steric effects and reaction conditions. Terminal olefins (e.g., 1-octene) undergo efficient metathesis due to lower steric hindrance, while internal olefins require elevated temperatures (40–60°C) or prolonged reaction times. Validate activity using kinetic studies (e.g., GC-MS monitoring) and compare turnover frequencies (TOFs) under standardized conditions .

Q. What analytical techniques are critical for characterizing polymer microstructure and confirming living polymerization behavior?

- Answer : Use SEC to determine molecular weight distributions and Đ values. NMR spectroscopy (¹H/¹³C) identifies end-group fidelity and monomer incorporation. For living polymerization, perform chain-extension experiments: add a second monomer after full conversion of the first. A unimodal SEC shift confirms living behavior .

Methodological Considerations

Q. What precautions are necessary when scaling up reactions involving this catalyst?

- Answer : Maintain strict temperature control to prevent exothermic decomposition. Use high-purity monomers (distilled or sublimed) to avoid catalyst poisoning. For large-scale ROMP, employ slow monomer addition to manage heat release and ensure reproducibility .

Q. How can researchers troubleshoot low yields in cross-metathesis reactions?

- Answer : Low yields often stem from moisture contamination or competing side reactions (e.g., homometathesis). Pre-dry substrates over molecular sieves and degas solvents. Add a Lewis acid (e.g., MgCl₂) to stabilize transient intermediates. For asymmetric cross-metathesis, optimize substrate ratios (1:1 to 1:3) to favor cross-over products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.